![molecular formula C13H19N3 B1482692 6-Cyclohexyl-2-cyclopropylpyrimidin-4-amine CAS No. 1412954-47-2](/img/structure/B1482692.png)
6-Cyclohexyl-2-cyclopropylpyrimidin-4-amine
Overview
Description
6-Cyclohexyl-2-cyclopropylpyrimidin-4-amine (6-CHCP) is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. 6-CHCP has a wide range of uses in the laboratory, including synthesis, analysis, and experimentation.
Scientific Research Applications
Chemical Synthesis and Compound Formation
6-Cyclohexyl-2-cyclopropylpyrimidin-4-amine is a compound that can participate in various chemical reactions leading to the synthesis of complex molecules. For instance, its derivatives have been utilized in the efficient one-pot synthesis of α-aminophosphonates through the Kabachnik–Fields reaction, demonstrating its utility in creating compounds with potential applications in medicinal chemistry and material science Reddy, P. S., Reddy, P. V. G., & Reddy, S. (2014). Tetrahedron Letters.
Structure-Activity Relationship Studies
In the context of pharmacological research, derivatives of this compound have been explored for their potential therapeutic applications. A study on N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) analogs investigated their activity on KCa2 channels, which are important for neurological function. Modifications to the cyclohexane moiety led to compounds with enhanced potency and subtype selectivity, highlighting the compound's relevance in developing treatments for neurological disorders El-Sayed, N., Nam, Y., Egorova, P., et al. (2021). Journal of Medicinal Chemistry.
Material Science Applications
The compound and its derivatives have also found applications in material science, particularly in polymer chemistry. For example, chromium(III) complexes containing amine-bis(phenolate) ligands, which could include derivatives of this compound, have been employed as catalysts in the copolymerization of cyclohexene oxide and carbon dioxide. This process results in the production of polycarbonates, demonstrating the compound's utility in the development of sustainable materials Devaine-Pressing, K., Dawe, L. N., & Kozak, C. (2015). Polymer Chemistry.
properties
IUPAC Name |
6-cyclohexyl-2-cyclopropylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c14-12-8-11(9-4-2-1-3-5-9)15-13(16-12)10-6-7-10/h8-10H,1-7H2,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOKLWXKIOOHHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=NC(=N2)C3CC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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